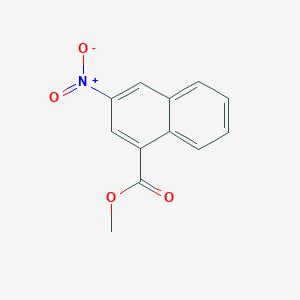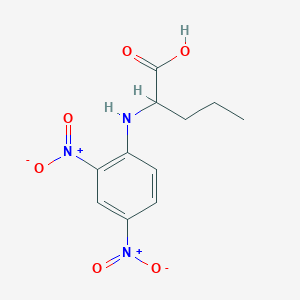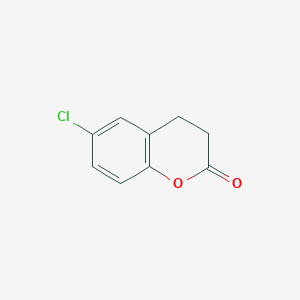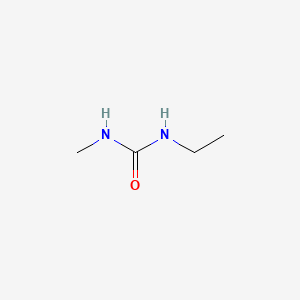
Methyl 3-oxooctanoate
Descripción general
Descripción
Methyl 3-oxooctanoate, also known as 3-Oxo-octanoic acid methyl ester, is a chemical compound with the linear formula C9H16O3 . It is a derivative of octanoic acid, where the third carbon atom in the chain is replaced by a carbonyl group .
Molecular Structure Analysis
The molecular structure of Methyl 3-oxooctanoate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is approximately 172.221 Da .Physical And Chemical Properties Analysis
Methyl 3-oxooctanoate has a boiling point of approximately 219.30 °C at 760.00 mm Hg . It has a vapor pressure of 0.100000 mmHg at 25.00 °C . It is soluble in water, with a solubility of 4940 mg/L at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Whisky Lactone
Methyl 3-oxooctanoate, also known as 3-methyl-4-oxooctanoic acid, is utilized in the synthesis of whisky lactone. This compound is obtained through a free radical addition reaction and subsequent intramolecular dehydration, playing a crucial role in creating whisky lactone with cis and trans isomeric structures, which are essential components in the flavor profile of whiskey and other alcoholic beverages (Zhang Junsong, 2012).
Optimization in Enzyme Engineering
Methyl 3-oxooctanoate is used in enzyme engineering, specifically in the optimization of Vibrio fluvialis aminotransferase for the synthesis of imagabalin. This work involved significant modifications to the enzyme to increase its efficiency in catalyzing the reaction involving methyl 3-oxooctanoate, contributing to the development of imagabalin, a candidate for treating generalized anxiety disorder (K. Midelfort et al., 2013).
Investigation of Autoxidation Processes
Research on the autoxidation of various fatty acid esters, including methyl 3-oxooctanoate, has provided insights into the mechanisms and products of lipid oxidation. This research is crucial in understanding lipid degradation processes, which have implications in food chemistry and the stability of various lipid-containing products (N. Sehat et al., 1998).
Creation of Deuterium-Labelled Esters
In the field of chemical synthesis, methyl 3-oxooctanoate has been used in the creation of deuterium-labelled esters. These compounds are important for various analytical and diagnostic applications, including the study of metabolic pathways and the synthesis of labelled fatty acids (R. Adlof, 1987).
Biochemical Studies
Methyl 3-oxooctanoate plays a role in biochemical studies, such as investigations into the degradation of amino acids initiated by lipid hydroperoxides. These studies are important for understanding the biochemical interactions between lipids and amino acids, which have implications in food science and human health (R. Zamora et al., 2008).
Metabolism Studies
In metabolism studies, methyl 3-oxooctanoate has been used as a radiotracer for evaluating medium-chain fatty acid metabolism in the liver. This application is critical in understanding liver function and diagnosing liver diseases (B. Lee et al., 2004).
Safety And Hazards
Direcciones Futuras
While specific future directions for Methyl 3-oxooctanoate are not available, research on similar compounds has been conducted. For instance, Methyl 3-oxopentanoate has been used in the synthesis of photoluminescent lanthanide complexes . Additionally, intermediates of the anaerobic biodegradation of n-hexane have been identified, which could have implications for environmental remediation .
Propiedades
IUPAC Name |
methyl 3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCWZMIZHQGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066783 | |
| Record name | Methyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxooctanoate | |
CAS RN |
22348-95-4 | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)

![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)




